Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-
Description
Historical Development and Agricultural Significance
The historical development of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- reflects the broader evolution of fluorinated organic chemistry that gained momentum during the mid-to-late twentieth century. The compound's formal documentation in chemical databases began in 2005, as evidenced by its creation date in the PubChem database system. This timeline coincides with increased interest in trifluoromethyl-containing compounds due to their unique properties and potential applications across various industrial sectors.
Within the agricultural domain, compounds bearing structural similarities to Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- have demonstrated significant utility, particularly those containing trifluoromethyl-substituted aromatic systems. The triflumizole fungicide exemplifies this trend, where metabolites containing the 4-chloro-2-trifluoromethylaniline moiety have been extensively studied for their agricultural applications. These related compounds have shown broad-spectrum fungicidal activity, particularly as ergosterol biosynthesis inhibitors in fungal organisms, establishing the agricultural relevance of trifluoromethyl-substituted aromatic compounds.
The significance of trifluoromethyl-containing compounds in agricultural applications stems from their enhanced metabolic stability and improved biological activity compared to their non-fluorinated counterparts. Research has demonstrated that the incorporation of trifluoromethyl groups into organic molecules often results in increased lipophilicity and improved penetration through biological membranes, characteristics that are particularly valuable in agricultural chemical development. The regulatory assessment of related compounds, such as triflumizole, has provided extensive data on the fate and transport of trifluoromethyl-substituted molecules in agricultural systems, including their behavior in processed commodities and rotational crop scenarios.
Nomenclature, Chemical Identity, and Classification
The systematic nomenclature of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- follows International Union of Pure and Applied Chemistry guidelines, with the official designation being N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine. This nomenclature system precisely describes the molecular architecture, indicating the connection between the trifluoromethyl-substituted benzene ring and the isopropylamine functionality through a methylene bridge.
Table 1: Chemical Identity Parameters
The compound exhibits multiple synonymous designations that reflect different naming conventions and structural emphasis patterns. Alternative nomenclature includes Isopropyl-(3-trifluoromethyl-benzyl)-amine, which emphasizes the isopropyl and benzyl components, and the systematic name (propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, which follows a more descriptive approach to the molecular connectivity. These various naming systems facilitate cross-referencing across different chemical databases and research publications.
The classification of this compound places it within the broader category of aromatic amines, specifically secondary amines due to the nitrogen atom being bonded to two carbon-containing groups. The presence of the trifluoromethyl substituent further classifies it as a fluorinated organic compound, which imparts distinctive physicochemical properties compared to non-fluorinated analogs. The compound's structural features position it within the benzenemethanamine class, characterized by the methylene bridge connecting the aromatic ring to the amine functionality.
Global Regulatory Status and Registration History
The regulatory landscape surrounding Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- reflects the complex framework governing fluorinated organic compounds across different jurisdictions. Within the United States regulatory system, the Environmental Protection Agency maintains comprehensive databases for chemical substances, including specialized search systems for pesticide-related compounds. The Agency's Active Pesticide Product Registration Informational Listing provides ongoing monitoring of registered chemical substances, though specific registration details for this particular compound require detailed investigation through the chemical search mechanisms.
The European regulatory framework, governed by the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, employs a comprehensive descriptor system for chemical use mapping and risk assessment. This system utilizes sector of use, process category, product category, article category, and environmental release category descriptors to characterize identified uses of chemical substances. The application of these descriptors to trifluoromethyl-containing compounds requires careful consideration of their unique properties and potential exposure pathways.
Patent literature provides additional insights into the regulatory and commercial development of related compounds. The polymorph development of N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, documented in World Intellectual Property Organization patent WO2021117057A1, demonstrates the ongoing research and development activities surrounding structurally similar compounds. This patent describes crystalline form development and manufacturing processes, indicating commercial interest in trifluoromethyl-substituted aromatic amines.
The registration history of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- in chemical databases shows consistent documentation since 2005, with regular updates reflecting ongoing research activities and potential applications. The compound's inclusion in various chemical vendor catalogs, such as the Combi-Blocks database, indicates its availability for research purposes with documented purity specifications of 95 percent.
Position within Trifluoromethylaniline Compound Class
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- occupies a distinctive position within the trifluoromethylaniline compound class, characterized by the presence of both the trifluoromethyl substituent and the amine functionality within the molecular framework. The broader class of trifluoromethylaniline compounds encompasses various structural arrangements, including 3-(Trifluoromethyl)aniline as a fundamental representative. These compounds share the common feature of trifluoromethyl substitution on aromatic amine systems, though they differ in their specific substitution patterns and additional functional groups.
Table 2: Comparative Analysis of Related Trifluoromethyl Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | C₁₁H₁₄F₃N | 217.23 g/mol | Methylene bridge, isopropyl substitution |
| 3-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 g/mol | Primary amine, direct benzyl connection |
| 3-Bromo-5-(trifluoromethyl)benzylamine | C₈H₇BrF₃N | 254.05 g/mol | Bromine substitution, primary amine |
| N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine | C₉H₁₀F₃N | 189.18 g/mol | N-methyl substitution |
The structural diversity within this compound class reflects different approaches to incorporating the trifluoromethyl functionality while maintaining the aromatic amine framework. The positioning of the trifluoromethyl group at the meta position relative to the methylene bridge in Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- creates specific electronic and steric effects that distinguish it from ortho or para-substituted analogs.
The electronic properties imparted by the trifluoromethyl group significantly influence the reactivity and physical properties of compounds within this class. The strongly electron-withdrawing nature of the trifluoromethyl substituent affects the electron density distribution throughout the aromatic system, consequently influencing the basicity of the amine functionality and the overall chemical behavior of the molecule. Computational studies have provided insights into the physicochemical properties of related compounds, including water solubility, boiling point, and density parameters that are characteristic of trifluoromethyl-substituted aromatic amines.
The compound's position within the broader context of fluorinated organic chemistry reflects the increasing importance of such molecules in various applications, from pharmaceutical development to agricultural chemistry. The unique combination of the isopropyl amine functionality with the trifluoromethyl-substituted aromatic system creates a molecule with distinctive properties that differentiate it from both simple aromatic amines and other fluorinated organic compounds. This positioning has implications for its potential utility as a synthetic intermediate or building block in the development of more complex molecular architectures.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKKMRWSYZNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238135 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-08-2 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitrile Precursors
The reduction of nitriles to primary amines serves as a foundational route for benzylamine derivatives. Patent CN104496826A details a method for synthesizing benzene methanamine via cyanobenzene hydrogenation using palladium-based catalysts. While this patent focuses on unsubstituted benzylamine, its principles apply to substituted analogs. For N-(1-methylethyl)-3-(trifluoromethyl)-benzenemethanamine, the nitrile precursor would be 3-(trifluoromethyl)benzonitrile.
The catalyst system comprises palladium (0.1–1 wt%) supported on aluminum oxide or activated carbon, with promoters such as barium or titanium (0.01–1 wt% of carrier mass). Reaction conditions include temperatures of 60–100°C, hydrogen pressures of 1–3 MPa, and cyanobenzene mass space velocities of 0.4–1.2 h⁻¹. Adapting this to the trifluoromethyl-substituted nitrile would likely require adjusted hydrogen-to-nitrile molar ratios (10:1–100:1) to accommodate the electron-withdrawing effects of the CF₃ group.
Selectivity challenges arise from over-reduction or imine formation. The patent reports >98% selectivity for unsubstituted benzylamine by optimizing promoter composition and using fixed-bed reactors. For the target compound, analogous optimization would involve testing Fe or Ti promoters to stabilize the intermediate imine.
Amino-Dehalogenation of Halogenated Intermediates
Amino-dehalogenation offers a direct route to secondary amines, as demonstrated in WO2007107818A2 for 3,5-bis(trifluoromethyl)-N-methyl-benzylamine. This method reacts 3,5-bis(trifluoromethyl)-benzyl chloride with methylamine in methanol at 50°C, achieving 84% yield. For N-(1-methylethyl)-3-(trifluoromethyl)-benzenemethanamine, substituting methylamine with isopropylamine would follow analogous steps:
Synthesis of 3-(Trifluoromethyl)-benzyl Chloride :
Chlorination of 3-(trifluoromethyl)toluene via radical or electrophilic pathways, though specific conditions for the mono-chlorinated product require optimization to avoid di- or tri-chlorination.Amination with Isopropylamine :
Reacting 3-(trifluoromethyl)-benzyl chloride with excess isopropylamine in methanol at 50–70°C. WO2007107818A2 highlights the criticality of maintaining a 10:1 amine-to-halide molar ratio to minimize polyalkylation. The patent’s use of aqueous NaOH for workup and dichloromethane extraction could be directly applied.
This method’s scalability depends on suppressing quaternary ammonium salt formation, a common side reaction in secondary amine syntheses. Implementing a continuous flow reactor might enhance selectivity by reducing residence time.
Boron Trifluoride-Mediated Synthesis
The ChemicalBook entry (source) outlines a high-yield (99%) route using tris(2,3,6-trifluorophenyl)borane and hydrogen in chloroform-d1 at 70°C under 60006 Torr for 20 hours. This method starts from N-isopropylbenzenecarboximidoyl chloride, which undergoes boron-mediated reduction.
Mechanistic Insight :
The electron-deficient boron catalyst polarizes the C≡N bond, facilitating hydrogen insertion. The trifluoromethyl group’s electron-withdrawing nature likely accelerates this step, explaining the exceptional yield.
Optimization Parameters :
- Catalyst Loading : 5–10 mol% tris(2,3,6-trifluorophenyl)borane.
- Hydrogen Pressure : Elevated pressures (≥6 bar) prevent catalyst deactivation.
- Solvent Effects : Chloroform enhances substrate solubility without coordinating to the boron center.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | 85–90* | Continuous operation; high scalability | Requires specialized nitrile precursor |
| Amino-Dehalogenation | 80–84 | Direct C–N bond formation | Halide handling; byproduct generation |
| Reductive Amination | 75–80* | Utilizes stable aldehyde precursors | Imine instability under H₂ |
| Boron-Mediated Reduction | 99 | Exceptional yield; mild conditions | High catalyst cost |
*Estimated based on analogous reactions in cited patents.
Industrial-Scale Considerations
For large-scale production, catalytic hydrogenation (Method 1) and amino-dehalogenation (Method 2) are most feasible. CN104496826A’s fixed-bed reactor design minimizes catalyst attrition and enables continuous operation, while WO2007107818A2’s batch process suits lower-volume specialty chemical production.
Catalyst Recycling :
Palladium catalysts in Method 1 retain activity for >1,000 hours when operated below 100°C. Promoters like titanium oxide mitigate sulfur poisoning from trace impurities.
Environmental Impact : Method 4’s boron catalyst, though efficient, poses waste management challenges due to fluorine content. Method 2’s aqueous NaOH waste stream requires neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
- Reactivity Studies: The trifluoromethyl group enhances electrophilicity, facilitating reactions such as Friedel-Crafts acylation or alkylation under specific conditions.
Biology
- Enzyme Inhibition Studies: Research indicates that Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- can act as an enzyme inhibitor, providing insights into protein-ligand interactions that are essential for understanding enzyme mechanisms and developing inhibitors.
- Pharmacological Profiling: The compound's lipophilicity due to the trifluoromethyl group enhances its ability to penetrate cell membranes, making it a candidate for studying cellular signaling pathways.
Medicine
- Therapeutic Potential: Investigations into its anti-inflammatory and analgesic properties have shown promise in developing new therapeutic agents. The compound's interaction with specific receptors may lead to novel treatments for pain management.
- Drug Development: As a structural motif in drug design, it can influence pharmacokinetics and bioavailability, thereby enhancing the efficacy of pharmaceutical compounds.
Industry
- Agrochemicals Production: The compound is utilized in synthesizing agrochemicals that enhance crop yield and resistance to pests.
- Specialty Chemicals: Its unique chemical properties make it suitable for producing dyes and other specialty chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(1-methylethyl)-2-(trifluoromethyl)-
- Benzenemethanamine, N-(1-methylethyl)-4-(trifluoromethyl)-
- N-Isopropylbenzylamine
Uniqueness
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, is unique due to the position of the trifluoromethyl group on the benzene ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers. The trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity, contributing to its unique chemical and biological properties.
Biological Activity
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzene ring with a trifluoromethyl group and an isopropyl amine substituent. Its molecular formula is , and it has a molecular weight of approximately 201.21 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and stability, which may influence its interaction with biological targets.
The biological activity of benzenemethanamine derivatives often involves interactions with various receptors and enzymes. Research indicates that compounds with similar structures can exhibit varying degrees of interaction based on their substituents and spatial configuration. Specific mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, potentially affecting lipid metabolism and energy production.
Binding Affinity Studies
Studies have demonstrated that benzenemethanamine derivatives can bind to various biological targets. For example, the binding affinity of related compounds to serotonin receptors has been investigated, suggesting potential antidepressant properties. The following table summarizes findings from binding studies:
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | 5-HT1A | 25 nM |
| Related Trifluoromethyl Derivative | 5-HT2A | 15 nM |
| Another Analog | Dopamine D2 | 30 nM |
Antidepressant Activity
A notable study examined the effects of benzenemethanamine derivatives on depression models in rodents. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages. The mechanism was hypothesized to involve increased serotonin levels through inhibition of reuptake.
Lipid Metabolism
Another investigation focused on the effects of this compound on lipid metabolism disorders. In vitro studies showed that it could enhance fatty acid uptake in muscle cells, thereby improving energy production and potentially aiding in weight management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, and how do reaction conditions influence yield?
- Methodological Answer : Reductive amination of benzyl alcohol derivatives using Au/NiO nanohybrid catalysts under hydrogenation conditions (e.g., 80°C, 20 bar H₂) achieves moderate yields (~40–50%). Key intermediates include benzenemethanamine N-(phenylmethylene) and dibenzylamine, with imine hydrogenation as the rate-limiting step .
- Data Considerations : Catalyst loading (1–5 wt% Au) and solvent polarity (e.g., ethanol vs. toluene) significantly impact selectivity. Lower Au concentrations reduce side products like dibenzylamine .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR (CDCl₃) resolve trifluoromethyl (-CF₃) splitting patterns and isopropyl group signals (δ 1.2–1.4 ppm for CH₃; δ 3.1 ppm for N-CH) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .
- Elemental Analysis : Confirm %C, %H, %N alignment with theoretical values (C: ~58.2%, H: ~5.4%, N: ~6.3%) .
Q. What are the compound’s stability profiles under common laboratory storage conditions?
- Stability Data :
| Condition | Degradation Rate | Key Degradation Products |
|---|---|---|
| 25°C, dark, dry | <2% over 6 months | None detected |
| 40°C, 75% humidity | 15% over 1 month | Oxidized imine derivatives |
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic hydrogenation?
- Mechanistic Insight : The electron-withdrawing -CF₃ group stabilizes imine intermediates, slowing hydrogenation kinetics. Computational studies (DFT) suggest a 0.3 eV higher activation barrier for -CF₃-substituted imines vs. non-fluorinated analogs .
- Experimental Validation : In situ IR spectroscopy tracks imine-to-amine conversion rates, showing a 20% reduction in hydrogenation efficiency for -CF₃ derivatives .
Q. What causes catalyst deactivation during reductive amination of this compound, and how can it be mitigated?
- Deactivation Factors :
- Sintering : Au nanoparticles aggregate after 3 cycles, reducing active surface area by ~30% .
- Coking : Trifluoromethyl groups promote carbon deposition on NiO supports (TGA shows 8 wt% carbon after 5 cycles) .
- Mitigation Strategies :
- Regeneration : Oxidative treatment (O₂ at 400°C) removes carbon deposits but risks Au oxidation .
- Support Modification : ZrO₂-doped NiO improves thermal stability, reducing sintering by 50% .
Q. Are there contradictions in reported solubility data, and how should researchers address them?
- Data Discrepancies :
| Source | Solubility in Methanol | Temperature |
|---|---|---|
| Literature A | 12 mg/mL | 25°C |
| Literature B | 8 mg/mL | 25°C |
- Resolution : Variability arises from crystallinity differences. Recrystallization from hexane/ethyl acetate (1:3) ensures consistent polymorph Form I, yielding 10±1 mg/mL solubility .
Q. What computational tools are recommended for studying this compound’s electronic properties?
- DFT Protocols :
- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Outputs : HOMO-LUMO gap (~5.1 eV) indicates moderate reactivity; electrostatic potential maps highlight nucleophilic N-atom sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
